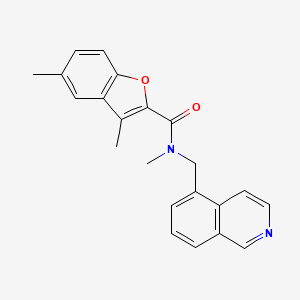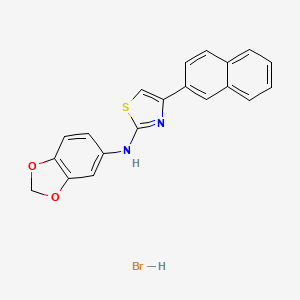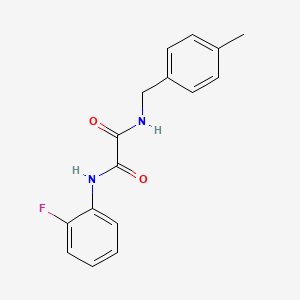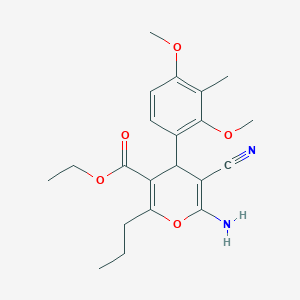![molecular formula C25H34N2O4 B5233759 3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)
3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as Fipronil, which is a broad-spectrum insecticide that belongs to the family of phenylpyrazole chemicals.
Mecanismo De Acción
Fipronil works by targeting the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting nerve impulses in insects. This binding disrupts the normal functioning of the GABA receptor, leading to hyperexcitation of the insect's nervous system and ultimately resulting in its death. Fipronil has a high affinity for the GABA receptor, which makes it a potent insecticide.
Biochemical and Physiological Effects:
Fipronil has been shown to have a range of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, leading to hyperexcitation, convulsions, and ultimately death. Fipronil has also been shown to affect the reproductive system of insects, leading to reduced fertility and decreased egg production. Additionally, Fipronil has been shown to have toxic effects on non-target organisms, such as birds, fish, and bees.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fipronil has several advantages for use in lab experiments. It has a broad-spectrum of activity, which makes it useful for controlling a wide range of pests. Fipronil is also highly effective at low concentrations, which makes it cost-effective. However, Fipronil has several limitations for use in lab experiments. It is toxic to non-target organisms, which can limit its use in certain experiments. Additionally, Fipronil has a long residual effect, which can make it difficult to control in the environment.
Direcciones Futuras
There are several future directions for research on Fipronil. One area of research is the development of new insecticides that are more selective and less toxic to non-target organisms. Another area of research is the investigation of Fipronil's potential therapeutic applications in the treatment of neurological disorders. Additionally, there is a need for more research on the environmental impact of Fipronil and its potential effects on non-target organisms.
Métodos De Síntesis
Fipronil is synthesized from 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile. This compound is reacted with 4-(1,1,3,3-tetramethylbutyl)phenol and chloroacetyl chloride to produce 3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide. The synthesis process involves several steps, including reaction, purification, and isolation, and it requires a high level of expertise and precision.
Aplicaciones Científicas De Investigación
Fipronil has been extensively studied for its potential applications in various areas of scientific research. It has been used as an insecticide to control pests in agriculture, forestry, and public health. Fipronil has also been investigated for its potential therapeutic applications in the treatment of parasitic infections, such as malaria and leishmaniasis. Additionally, Fipronil has been studied for its neuroprotective effects and its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-phenoxy-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-24(2,3)18-25(4,5)19-11-13-21(14-12-19)31-17-23(29)27-26-22(28)15-16-30-20-9-7-6-8-10-20/h6-14H,15-18H2,1-5H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULUKEVOFRSOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-N'-{2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetyl}propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)

![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)



![1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5233711.png)

![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)
![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)